1-Bromo-2-chloro-3,5-dimethylbenzene
Overview
Description
1-Bromo-2-chloro-3,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups
Mechanism of Action
Mode of Action
Benzene rings in general undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Benzene and its derivatives can undergo a variety of reactions, including nucleophilic substitution .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-chloro-3,5-dimethylbenzene would likely be influenced by a variety of environmental factors. For example, the presence of other chemicals, temperature, and pH could all affect the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chloro-3,5-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as cytochrome P450 enzymes, which are known for their role in the metabolism of various organic compounds. The interaction between this compound and cytochrome P450 enzymes involves the formation of a reactive intermediate that can further react with other biomolecules, leading to various biochemical outcomes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Additionally, this compound can alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, this compound can inhibit the activity of certain enzymes involved in DNA repair, thereby affecting the cell’s ability to maintain genomic integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The interaction of this compound with these metabolic pathways can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can impact its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3,5-dimethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) to facilitate the substitution reactions. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to ensure proper dissolution and reaction kinetics .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reagents are introduced in a controlled manner to achieve high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of 3,5-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include 3,5-dimethylbenzene and other dehalogenated derivatives.
Scientific Research Applications
1-Bromo-2-chloro-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals that require specific halogenated aromatic structures.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-Bromo-3,5-dimethylbenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Bromo-5-chloro-1,3-dimethylbenzene: Similar structure but with different positions of the substituents, leading to different reactivity and applications.
1-Bromo-4-chloro-2,6-dimethylbenzene: Another isomer with different substitution pattern affecting its chemical behavior.
Uniqueness: 1-Bromo-2-chloro-3,5-dimethylbenzene is unique due to its specific substitution pattern, which provides a distinct set of chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with two methyl groups, allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-2-chloro-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIPLQBBRKEAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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